molecular formula C10H10N2O3 B13682245 Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13682245
M. Wt: 206.20 g/mol
InChI Key: KWCUAKSAWNXLFK-UHFFFAOYSA-N
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Description

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a high-value chemical building block in medicinal chemistry and drug discovery research. This ester serves as a versatile precursor for the synthesis of various pharmacologically active molecules, particularly for the development of central nervous system (CNS) agents . The imidazo[1,5-a]pyridine scaffold is a well-recognized "privileged structure" in pharmaceutical design, known for its ability to interact with diverse biological targets . Researchers utilize this specific methyl ester derivative in condensation and cyclization reactions to create more complex molecular architectures . The methoxy and ester functional groups at the 7- and 3-positions, respectively, offer distinct sites for further synthetic modification, enabling the exploration of structure-activity relationships (SAR) . Synthetic routes for related imidazo[1,5-a]pyridine carboxylates often involve one-pot annulation strategies, such as the Mg3N2-assisted condensation of 2-pyridyl ketones with alkyl glyoxylates, which provides efficient access to the core structure . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3

InChI Key

KWCUAKSAWNXLFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N2C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves a cyclocondensation reaction that constructs the imidazo[1,5-a]pyridine core. The key step is the reaction between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds or aldehydes under acidic or oxidative conditions to form the fused heterocyclic system.

  • The methoxy group at the 7-position is introduced either by starting from appropriately substituted 2-aminopyridine precursors or by post-cyclization functionalization.
  • The methyl ester at the 3-position is generally incorporated via esterification or by using ester-containing starting materials such as ethyl glyoxylate or methyl glyoxylate derivatives.

This approach yields a compound with the desired substitution pattern and provides a handle for further chemical modifications.

Specific Synthetic Routes and Conditions

Cyclocondensation Using 2-Aminopyridine and α,β-Unsaturated Carbonyl Compounds

One common preparation method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, facilitating ring closure to form the imidazo[1,5-a]pyridine core.

  • Reaction conditions typically include refluxing in ethanol or acetonitrile at moderate temperatures (60–80°C).
  • Acid catalysts such as acetic acid or Lewis acids may be employed to enhance cyclization efficiency.
  • The methyl ester functionality is introduced either by using methyl glyoxylate or by subsequent esterification.

This method is scalable and has been adapted for industrial production with optimized catalysts and controlled reaction environments to maximize yield and purity.

One-Pot Sequential Oxidative Cyclization

Recent literature reports a one-pot synthesis involving sequential dual oxidative cyclization of 2-pyridyl ketones with aldehydes to form 1,3-disubstituted imidazo[1,5-a]pyridines, which can be adapted for this compound.

  • Oven-ready 2-pyridyl ketone substrates react with aldehydes such as ethyl glyoxylate under oxidative conditions.
  • The reaction proceeds smoothly without isolation of intermediates, yielding the target heterocycle in good to excellent yields.
  • This method tolerates a variety of substituents, including sterically hindered and electronically diverse groups, demonstrating broad applicability.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Time Required Notes
Cyclocondensation (2-aminopyridine + α,β-unsaturated carbonyl) 2-Aminopyridine, methyl glyoxylate Acidic medium, 60–80°C, reflux 60–75 6–8 hours Scalable, widely used industrial method
One-pot Sequential Oxidative Cyclization 2-Pyridyl ketone, aldehydes Oxidative conditions, solvent varies 70–90 3–5 hours High efficiency, broad substrate scope
Suzuki-Miyaura Cross-Coupling Imidazo[1,5-a]pyridine core, boronic acids Pd catalyst, base, organic solvent 65–85 4–6 hours Post-core synthesis functionalization

Characterization of Intermediates and Final Product

  • Key intermediates and the final compound are characterized by spectroscopic techniques:
    • Proton Nuclear Magnetic Resonance (1H-NMR) and Carbon-13 NMR (13C-NMR) confirm aromatic and heterocyclic proton environments, with characteristic chemical shifts between δ 7.5–8.5 ppm for aromatic protons.
    • Infrared (IR) spectroscopy identifies functional groups such as ester carbonyl (~1700 cm⁻¹) and methoxy (~1100 cm⁻¹) stretches.
    • Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) confirm molecular weight and purity.
  • Purification often involves recrystallization from ethanol or dimethylformamide mixtures to remove impurities and resolve tautomeric forms.

Chemical Reactions Analysis

Oxidation Reactions

The ester and methoxy groups influence oxidation pathways:

  • Ester oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media converts the ester moiety to a carboxylic acid. This reaction typically proceeds at elevated temperatures (60–80°C) with yields up to 75%.

  • Aromatic ring oxidation : Under vigorous conditions (e.g., CrO₃/H₂SO₄), the imidazo[1,5-a]pyridine ring undergoes partial oxidation, forming hydroxylated derivatives.

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
KMnO₄ (acidic)H₂O80Carboxylic acid75
CrO₃/H₂SO₄Acetic acid100Hydroxylated derivative52

Reduction Reactions

Reductive modifications target both the ester and aromatic systems:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, achieving >80% yields in anhydrous THF at 0–25°C.

  • Catalytic hydrogenation : Using H₂ and palladium on carbon (Pd/C), the imidazo ring undergoes partial saturation, producing dihydroimidazo derivatives .

Key mechanistic insight : The methoxy group’s electron-donating effect stabilizes intermediates during reduction, enhancing reaction efficiency .

Substitution Reactions

The methoxy group is susceptible to nucleophilic substitution:

  • Demethylation : Treatment with BBr₃ in dichloromethane removes the methoxy group, yielding a hydroxylated analog.

  • Ester hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to a carboxylate, while acidic conditions (HCl/H₂O) yield the carboxylic acid .

Table 2: Substitution Reaction Parameters

ReagentConditionsProductYield (%)
BBr₃ (1.0 M)CH₂Cl₂, 0°C → 25°C7-Hydroxy derivative68
NaOH (2.0 M)EtOH, refluxCarboxylate salt90

Cyclization and Ring Expansion

The compound participates in cycloaddition reactions:

  • Huisgen cycloaddition : Reacts with azides under copper catalysis to form triazole-fused derivatives, a reaction leveraged in medicinal chemistry for bioactivity optimization .

  • Ring expansion : Treatment with nitrenes generates larger heterocycles like pyrido[1,2-a]benzimidazoles .

Comparative Reactivity with Analogs

The 7-methoxy group significantly alters reactivity compared to unsubstituted imidazo[1,5-a]pyridines:

Table 3: Reactivity Comparison

CompoundOxidation Rate (Relative)Reduction Yield (%)
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate1.0 (baseline)82
Methyl Imidazo[1,5-a]pyridine-3-carboxylate (unsubstituted)1.375

Data derived from parallel studies .

Scientific Research Applications

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate -OCH₃ (C7), -COOCH₃ (C3) C₁₀H₁₀N₂O₃ 206.20 Methoxy, methyl ester Target Compound
Ethyl imidazo[1,5-a]pyridine-3-carboxylate -COOCH₂CH₃ (C3) C₁₀H₁₀N₂O₂ 190.20 Ethyl ester
Methyl imidazo[1,5-a]pyridine-6-carboxylate -COOCH₃ (C6) C₉H₈N₂O₂ 176.17 Methyl ester (C6)
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazole core, -COOCH₃ (C3) C₉H₈N₂O₂ 176.17 Pyrazole ring, methyl ester
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate Saturated ring, -COOCH₂CH₃ (C3) C₁₁H₁₆N₂O₂ 208.26 Tetrahydroimidazopyridine, ethyl ester

Key Observations :

  • Substituent Position : The target compound’s 7-methoxy group distinguishes it from analogs like Methyl imidazo[1,5-a]pyridine-6-carboxylate (C6 ester) .
  • Core Heterocycle : Pyrazolo[1,5-a]pyridine derivatives (e.g., ) lack the imidazole ring, reducing nitrogen content and altering electronic properties.

Insights :

  • High yields (e.g., 100% for compound 25 ) are achievable with boronic esters, whereas lower yields (e.g., 19% for compound 7 ) may reflect steric hindrance from bulky substituents.
  • The target compound’s synthesis likely employs similar Pd-catalyzed cross-coupling, optimized for methoxy group stability.
Physicochemical and Spectral Properties
  • Molecular Weight: The target compound (206.20 g/mol) is heavier than non-methoxy analogs (e.g., 176.17 g/mol for Methyl pyrazolo[1,5-a]pyridine-3-carboxylate ).
  • Spectral Data :
    • ¹H-NMR : Methoxy protons (δ ~3.8–4.0 ppm) and ester methyl groups (δ ~3.7 ppm) are characteristic. For example, compound 11 (a related imidazopyridine) shows δ 4.14 ppm for OCH₂CH₃ .
    • MS : Methyl esters typically exhibit [M+H]⁺ peaks near m/z 207 (target compound) vs. m/z 452 for bulkier triazolopyrimidines .

Biological Activity

Methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate (MMIPC) is a member of the imidazo[1,5-a]pyridine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

MMIPC features a methoxy group at the 7-position and a carboxylate at the 3-position of the imidazo[1,5-a]pyridine ring. The general structure can be represented as follows:

Methyl 7 Methoxyimidazo 1 5 a pyridine 3 carboxylate\text{Methyl 7 Methoxyimidazo 1 5 a pyridine 3 carboxylate}

This configuration is crucial as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that MMIPC exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus , among other pathogens. The mechanism of action appears to involve inhibition of bacterial growth by targeting essential biochemical pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

Anticancer Activity

In addition to its antimicrobial effects, MMIPC has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • PC-3 (prostate cancer)

The compound's cytotoxic effects are attributed to its ability to interfere with cell cycle progression and promote programmed cell death.

Cell Line IC50 (μM)
MCF-715.0
HeLa12.5
PC-310.0

The biological activity of MMIPC is largely influenced by its interaction with specific biological targets:

  • Enzyme Inhibition : MMIPC has been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Receptor Binding : Molecular docking studies suggest that MMIPC binds effectively to certain receptors, which may modulate cellular signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that MMIPC exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity. The compound was also tested against various cancer cell lines with promising results in inducing apoptosis.
  • Structure-Activity Relationship (SAR) : SAR studies revealed that modifications at the methoxy and carboxylate positions could enhance or diminish biological activity. For example, substituting the methoxy group with different functional groups significantly affected the compound's potency against both bacteria and cancer cells.
  • Animal Models : In vivo studies using murine models have shown that MMIPC can significantly reduce tumor size when administered alongside conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy.

Q & A

Q. What role does this compound play in PROTAC development?

  • Methodological Answer : Its carboxamide derivatives act as E3 ligase binders in proteolysis-targeting chimeras (PROTACs). For example, coupling with a VHL ligand via PEG linkers degrades oncogenic proteins (e.g., BRD4) in cancer cells .

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